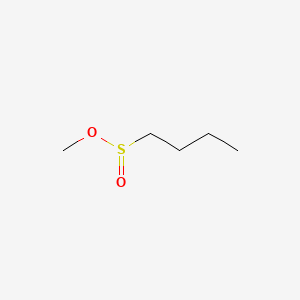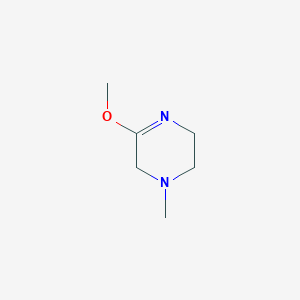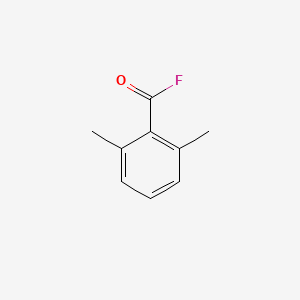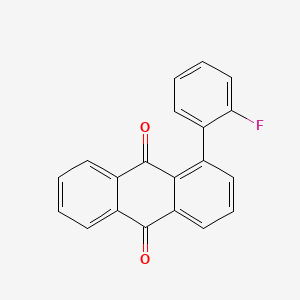
Anthraquinone, 1-(o-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthraquinone, 1-(o-fluorophenyl)- is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as medicine, dye production, and organic electronics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anthraquinone, 1-(o-fluorophenyl)- typically involves the introduction of a fluorophenyl group into the anthraquinone structure. This can be achieved through various synthetic routes, including:
Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group (such as a halide) on the anthraquinone ring with a fluorophenyl group under basic conditions.
Friedel-Crafts Acylation: This method involves the acylation of anthraquinone with a fluorophenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of Anthraquinone, 1-(o-fluorophenyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Processes: The use of catalysts to enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: Anthraquinone, 1-(o-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The fluorophenyl group can undergo further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halides and organometallic compounds are used under basic or acidic conditions.
Major Products:
Oxidation Products: Quinone derivatives with enhanced electron-accepting properties.
Reduction Products: Hydroquinone derivatives with increased electron-donating properties.
Substitution Products: Compounds with additional functional groups, enhancing their chemical versatility.
Aplicaciones Científicas De Investigación
Anthraquinone, 1-(o-fluorophenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of Anthraquinone, 1-(o-fluorophenyl)- involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Anthraquinone, 1-(o-fluorophenyl)- can be compared with other anthraquinone derivatives to highlight its uniqueness:
Propiedades
Número CAS |
20760-62-7 |
|---|---|
Fórmula molecular |
C20H11FO2 |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H11FO2/c21-17-11-4-3-6-12(17)13-9-5-10-16-18(13)20(23)15-8-2-1-7-14(15)19(16)22/h1-11H |
Clave InChI |
AABZSRJXKLCYMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


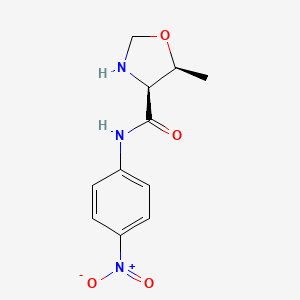



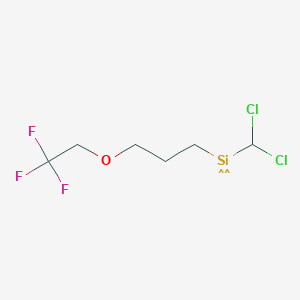
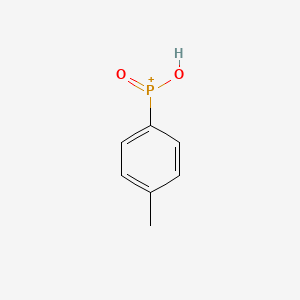
![(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B13810675.png)
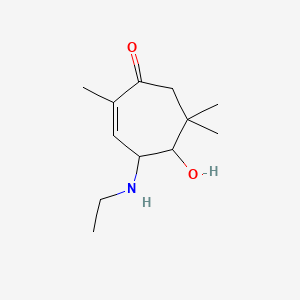

![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester](/img/structure/B13810693.png)
